2-(叔丁基)异噻唑啉 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

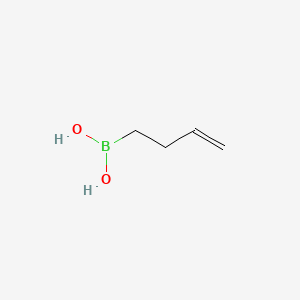

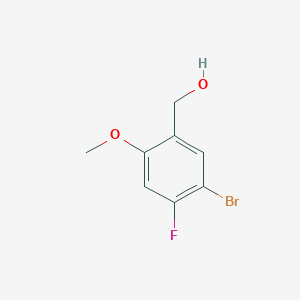

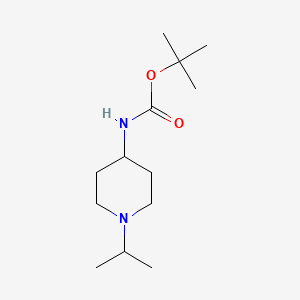

The compound 2-(tert-Butyl)isothiazolidine 1,1-dioxide is a sulfur-nitrogen-containing heterocycle that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 2-(tert-Butyl)isothiazolidine 1,1-dioxide, they do provide insights into the chemistry of related sulfur-containing heterocycles and their oxidation products, which can be informative for understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of sulfur-nitrogen heterocycles can be complex, involving multiple steps and the potential for stereoisomerism. For example, the oxidation of trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane with oxidizing agents such as dimethyldioxirane (DMD) or m-chloroperbenzoic acid (MCPBA) leads to the formation of stereoisomeric 1-oxides and 1,2-dioxides, as described in the papers . These processes highlight the sensitivity of such compounds to oxidation conditions and the importance of controlling stereochemistry during synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1,2-dioxides of trithiolanes, has been elucidated using X-ray crystallography . These studies reveal the three-dimensional arrangement of atoms within the molecule and the conformational preferences of the heterocyclic ring. For instance, the oxazolidine derivatives mentioned in another study exhibit an envelope conformation, which could be relevant when considering the structural analysis of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .

Chemical Reactions Analysis

The reactivity of sulfur-nitrogen heterocycles can involve various chemical transformations. The isomerization of 1,2-dioxides under certain conditions suggests a dynamic behavior in solution, with the possibility of a biradical mechanism . Additionally, the isomerization of 1-tert-butylthiobutadiene derivatives in the presence of alkali indicates that these compounds can undergo significant structural rearrangements, which may also be relevant for the chemical behavior of 2-(tert-Butyl)isothiazolidine 1,1-dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-nitrogen heterocycles are influenced by their molecular structure and substituents. For example, the presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and physical properties. The antibacterial activity of thiazolidine derivatives also suggests potential bioactive properties, which could be explored for 2-(tert-Butyl)isothiazolidine 1,1-dioxide . The equilibrium constants and kinetic studies of related compounds provide a quantitative measure of their stability and reactivity in different environments .

科学研究应用

1. Anti-Arthritic Drug Development

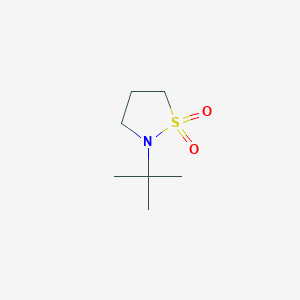

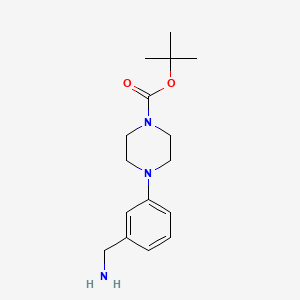

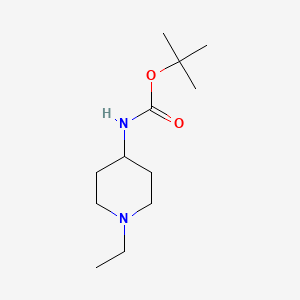

- Application Summary: The compound is used in the development of novel antiarthritic agents. Specifically, a derivative of the compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), has been selected as an antiarthritic drug candidate and is now under clinical trials .

- Methods of Application: The compound was prepared with an antioxidant moiety, 2,6-di-tert-butylphenol substituent. The structure-activity relationships were examined and some pharmacological evaluations were described .

- Results: The compound showed potent inhibitory effects on both cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO), as well as production of interleukin (IL)-1 in in vitro assays. It also proved to be effective in several animal arthritic models without any ulcerogenic activities .

2. Synthesis of Novel Heteroaromatic Compounds

- Application Summary: The compound is used in the synthesis of novel heteroaromatic compounds, specifically 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

- Methods of Application: The compound was introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

- Results: The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .

3. [2 + 2 + 1] Cycloaddition Reactions

- Application Summary: The compound is used in [2 + 2 + 1] cycloaddition reactions for the facile synthesis of isoxazolines .

- Methods of Application: The compound was used along with N-tosylhydrazones and alkenes as reactants .

- Results: The reaction allowed the facile synthesis of isoxazolines .

4. Antioxidant and Anti-inflammatory Function

- Application Summary: The compound is used in the study of antioxidant and anti-inflammatory functions on human intestinal Caco-2 cells treated with tert-butyl hydroperoxide .

- Methods of Application: To construct a cellular model of oxidative damage and inflammation, Caco-2 cells were treated with tert-butyl hydroperoxide. The biocompatibility of EASL-AE with Caco-2 cells was assessed using the MTT assay .

- Results: EASL-AE exhibits a significant protective effect on Caco-2 cells subjected to oxidative damage. The antioxidant effect of EASL-AE involves the scavenging of intracellular ROS, while its anti-inflammatory effect is achieved by down-regulation of the NFκB pathway .

5. Synthesis of p-Carborane-Based Di-tert-butylphenol Analogs

- Application Summary: The compound is used in the synthesis of p-carborane-based di-tert-butylphenol analogs .

- Methods of Application: Various 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives containing an antioxidant moiety, 2,6-di-tert-butylphenol substituent, were prepared .

- Results: Some compounds, which have a lower alkyl group at the 2-position of the gamma-sultam skeleton, showed potent inhibitory effects on both cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO), as well as production of interleukin (IL)-1 in in vitro assays .

6. Antidiabetic Agent Development

- Application Summary: The compound is used in the development of antidiabetic agents .

- Methods of Application: Various 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives containing an antioxidant moiety, 2,6-di-tert-butylphenol substituent, were prepared .

- Results: Some compounds, which have a lower alkyl group at the 2-position of the gamma-sultam skeleton, showed potent inhibitory effects on both cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO), as well as production of interleukin (IL)-1 in in vitro assays .

安全和危害

“2-(tert-Butyl)isothiazolidine 1,1-dioxide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

属性

IUPAC Name |

2-tert-butyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUNGRLYRIRQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610928 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)isothiazolidine 1,1-dioxide | |

CAS RN |

34693-41-9 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)